REACTION_CXSMILES
|
[CH:1]1([Br:6])[CH2:5]C[CH2:3][CH2:2]1.[C:7]1(O)[CH:12]=CC=C[CH:8]=1.[C:14](=[O:17])([O-])[O-].[K+].[K+].[CH2:20]([O:22][CH2:23][CH3:24])[CH3:21]>C(#N)C.CCCCCC>[CH:20]1([O:22][C:23]2[CH:5]=[C:1]([Br:6])[CH:2]=[CH:3][C:24]=2[O:17][CH3:14])[CH2:12][CH2:7][CH2:8][CH2:21]1 |f:2.3.4|
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
the reaction (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
The filtered material was washed with ethyl acetate (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum (0.1 mm, 140° C.°145° C.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.242 mol | |
AMOUNT: MASS | 65.62 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |